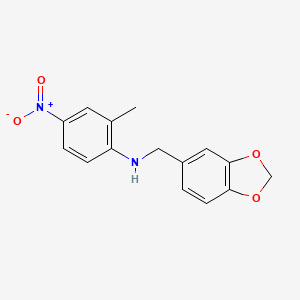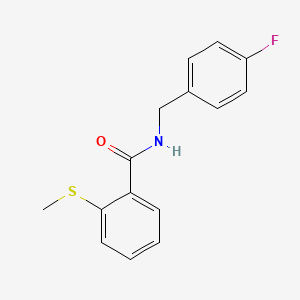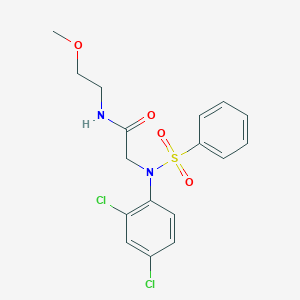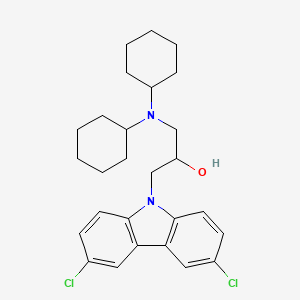
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as MDMA, is a synthetic psychoactive drug that is widely used recreationally. MDMA belongs to the family of amphetamines, and it has been classified as a Schedule I drug by the United States Drug Enforcement Administration. Although MDMA has been used for recreational purposes, it has also been studied for its potential therapeutic applications.
作用機序
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is involved in regulating pleasure and reward, while norepinephrine is involved in regulating arousal and alertness. By increasing the levels of these neurotransmitters, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine produces feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine can also have negative effects on the body, including dehydration, muscle cramping, and liver damage.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several advantages for lab experiments, including its ability to increase sociability and decrease anxiety, which may make it useful for studying social behavior. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also has several limitations, including its potential for abuse and its negative effects on the body.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, including its potential therapeutic applications in the treatment of PTSD and other mental health disorders. Researchers are also studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine on the brain, including its impact on brain connectivity and neural plasticity. Additionally, researchers are studying the potential use of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with psychotherapy to enhance its therapeutic effects.
合成法
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine is synthesized from safrole, a liquid extracted from the roots of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine using a reducing agent such as aluminum amalgam.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to increase empathy and decrease fear, which may help individuals with PTSD process traumatic memories. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of closeness and trust.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-12(17(18)19)3-4-13(10)16-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKCHOVIMSRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)

![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)

